molecular formula C13H18N2O5 B13457188 tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate

tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate

Cat. No.: B13457188
M. Wt: 282.29 g/mol
InChI Key: WXGGRWSBUZTEHY-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a benzylamine scaffold. The aromatic ring is substituted with a hydroxymethyl (–CH2OH) group at the 3-position and a nitro (–NO2) group at the 4-position. This combination of functional groups confers unique physicochemical properties, such as polarity from the hydroxymethyl group and electron-withdrawing effects from the nitro group, which influence reactivity, solubility, and intermolecular interactions like hydrogen bonding .

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)-4-nitrophenyl]methyl]carbamate

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-7-9-4-5-11(15(18)19)10(6-9)8-16/h4-6,16H,7-8H2,1-3H3,(H,14,17)

InChI Key

WXGGRWSBUZTEHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable nitrophenyl derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like diethyl ether. The reaction mixture is usually quenched with water and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tert-butyl group can be substituted under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Acidic conditions using trifluoroacetic acid can facilitate the substitution of the tert-butyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of deprotected carbamates.

Scientific Research Applications

tert-Butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the active amine group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate with analogous carbamates and bicyclic derivatives, focusing on structural distinctions, substituent effects, and inferred properties.

Substituent Variations on Aromatic Rings

Compound 1 : tert-Butyl N-(3-chloro-4-methylphenyl)carbamate (CAS: 100282-49-3)

  • Molecular Formula: C12H16ClNO2
  • Substituents : 3-chloro (–Cl), 4-methyl (–CH3)
  • Key Differences : Replacing nitro and hydroxymethyl with chloro and methyl groups reduces polarity and electron-withdrawing effects. The chloro group may facilitate cross-coupling reactions (e.g., Suzuki), while the methyl group enhances lipophilicity. This compound’s lower molecular weight (241.71 g/mol) compared to the target compound (estimated ~294.30 g/mol) suggests differences in solubility and bioavailability .

Compound 2 : this compound (Hypothetical)

  • Molecular Formula : C13H18N2O5 (estimated)
  • Substituents: 3-hydroxymethyl (–CH2OH), 4-nitro (–NO2)
  • Key Features : The nitro group increases electrophilicity, making the compound amenable to reduction to an amine (–NH2), a common step in drug synthesis. The hydroxymethyl group enables hydrogen bonding, as observed in tert-butyl N-hydroxycarbamate derivatives (O–H···O bond distances: ~2.65 Å; angles: ~171°) , which may enhance crystallinity or solubility in polar solvents.

Bicyclic and Spiro Carbamate Derivatives

Compound 3 : tert-Butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: 1638765-26-0)

  • Structure : Bicyclo[1.1.1]pentane core with hydroxymethyl and Boc groups.
  • Unlike the planar aromatic ring in the target compound, this structure lacks π-π stacking capacity but offers three-dimensionality for spatial optimization .

Compound 4: tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Structure: 8-azabicyclo[3.2.1]octane with amino and Boc groups.
  • Key Features: The amino group (–NH2) provides a site for further functionalization (e.g., acylation). The bicyclic system’s nitrogen atom may participate in hydrogen bonding or coordination chemistry, distinguishing it from the nitro-aromatic target compound .

Hydrogen Bonding and Crystallographic Behavior

The hydroxymethyl group in the target compound is expected to form strong hydrogen bonds akin to those in tert-butyl N-hydroxycarbamate (O–H···O distance: 2.647 Å; angle: 171°) . Such interactions contrast with non-hydroxylated analogs like tert-butyl N-(3-chloro-4-methylphenyl)carbamate, which lack H-bond donors. This difference may influence crystallization behavior, as evidenced by the widespread use of SHELX programs (e.g., SHELXL) for refining structures with robust H-bond networks .

Research Implications

  • Drug Development : The target compound’s nitro and hydroxymethyl groups make it a versatile intermediate for synthesizing amines or esters, whereas bicyclic derivatives offer rigid scaffolds for target-specific drug design .
  • Material Science : Hydrogen-bonding propensity in hydroxymethyl-containing carbamates may aid in designing crystalline materials with predictable packing motifs .

Biological Activity

Introduction

Tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is a carbamate derivative that has garnered attention in biological research due to its potential applications in pharmacology and enzymology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H14N2O4
  • Molecular Weight : 238.24 g/mol
  • CAS Number : 18437-63-3

The biological activity of this compound primarily involves the hydrolysis of the carbamate group. This reaction is catalyzed by enzymes such as carbamate hydrolases, leading to the release of the corresponding amine and carbon dioxide. The released amine can interact with various molecular targets, influencing biochemical pathways.

StepDescription
1Hydrolysis of the carbamate group
2Release of amine and carbon dioxide
3Interaction with molecular targets

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory effects on specific enzymes. For instance, similar compounds have been shown to inhibit bile-salt-dependent lipases, which are crucial for lipid metabolism. This inhibition is directly proportional to the concentration of the compound, suggesting its potential as a specific active-site titrator for these enzymes .

Case Studies

  • Study on Lipase Inhibition
    • A study demonstrated that N-butyl-N-methyl-(4-nitrophenyl) carbamate effectively inhibited bile-salt-dependent lipase activity. The release of 4-nitrophenol was measured as a marker for enzyme inhibition, reinforcing the compound's role as an active-site inhibitor .
  • Investigating Hydrolysis Mechanisms
    • In another study, this compound was used as a model substrate to investigate enzyme-catalyzed reactions involving carbamates. The findings highlighted its utility in understanding the mechanisms behind carbamate hydrolysis and its implications in drug design.

Potential Applications

The biological activity of this compound suggests several potential applications:

  • Drug Development : As a prodrug, it may enhance drug delivery and bioavailability by releasing active pharmaceutical agents upon hydrolysis.
  • Biochemical Research : It serves as a model substrate for studying enzyme kinetics and mechanisms in various biochemical pathways.

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